molecular formula C14H8O3S B2843337 2-(2-Thienylcarbonyl)indane-1,3-dione CAS No. 10275-43-1

2-(2-Thienylcarbonyl)indane-1,3-dione

Cat. No.: B2843337
CAS No.: 10275-43-1
M. Wt: 256.28
InChI Key: WPOSJVZKTZUSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienylcarbonyl)indane-1,3-dione is a chemical compound with the molecular formula C14H8O3S. It is a derivative of indane-1,3-dione, which is known for its versatility in various chemical reactions and applications. This compound features a thienylcarbonyl group attached to the indane-1,3-dione scaffold, making it a unique and valuable molecule in scientific research and industrial applications .

Scientific Research Applications

2-(2-Thienylcarbonyl)indane-1,3-dione has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienylcarbonyl)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2-thiophenecarbonyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where indane-1,3-dione reacts with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylcarbonyl)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Thienylcarbonyl)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, making the compound a valuable tool in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Thienylcarbonyl)indane-1,3-dione stands out due to the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and in developing advanced materials with tailored properties .

Properties

IUPAC Name

2-(thiophene-2-carbonyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-12-8-4-1-2-5-9(8)13(16)11(12)14(17)10-6-3-7-18-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSJVZKTZUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.